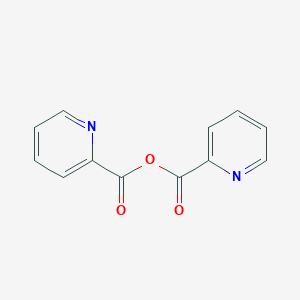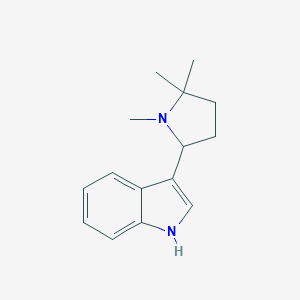
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- (BDAPT) is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which are responsible for the removal of acetyl groups from histone proteins. HDAC inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The purpose of
Mécanisme D'action
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- acts as a potent inhibitor of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis, all of which are important mechanisms in cancer treatment.
Effets Biochimiques Et Physiologiques
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in various cancer cell lines. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- is its potent HDAC inhibitory activity, which makes it a useful tool for studying the role of HDAC enzymes in various biological processes. However, one limitation of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-. Another area of interest is the evaluation of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the potential therapeutic applications of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- in neurodegenerative disorders and other diseases.
Méthodes De Synthèse
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- can be synthesized using a multi-step process that involves the reaction of p-isopropoxythiophenol with 3-dimethylaminopropylamine, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been extensively studied for its potential therapeutic applications in various diseases. HDAC inhibition has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, all of which are important mechanisms in cancer treatment. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to be a potent inhibitor of HDAC enzymes, and has been evaluated in preclinical studies for its anticancer activity.
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has also been studied for its potential neuroprotective effects. HDAC inhibition has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to improve cognitive function in a mouse model of Alzheimer's disease, and has been suggested as a potential therapeutic agent for the treatment of this disorder.
Propriétés
Numéro CAS |
16531-46-7 |
|---|---|
Nom du produit |
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- |
Formule moléculaire |
C15H24N2OS |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-12(2)18-14-8-6-13(7-9-14)15(19)16-10-5-11-17(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,16,19) |
Clé InChI |
BYOUTAKPVFWPMT-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCCN(C)C |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Autres numéros CAS |
16531-46-7 |
Synonymes |
N-[3-(Dimethylamino)propyl]-p-isopropoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



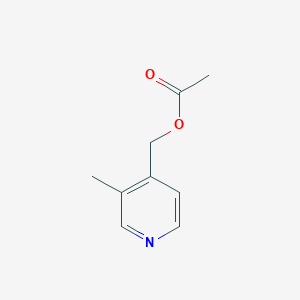
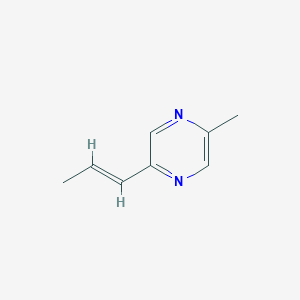
![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
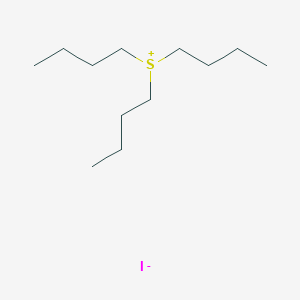
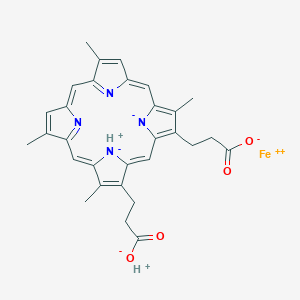
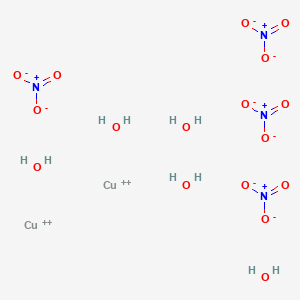
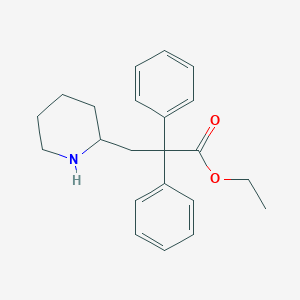


![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
